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molecular formula C19H17N3 B1223075 C.I. Basic Red 9 CAS No. 479-73-2

C.I. Basic Red 9

Cat. No. B1223075
M. Wt: 287.4 g/mol
InChI Key: AFAIELJLZYUNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05413915

Procedure details

Two spots were prepared by manual streaking on a glass plate. The bottom layer of each spot consisted of 0.15 mL of a 4 mg/mL porcine 300 Bloom gelatin solution containing 1.2 mg/mL pararosaniline (PRA) reduced with solid sodium metabisulfite, spread over an area of 1100-1500 mm2. After drying in air for two hours, the second layer, containing the following materials, was deposited. 0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4) containing 4 mg/mL porcine 300 Bloom gelatin, and admixed with 0.02 mL of a solution containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl. To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH). 0.25 mL of this material was deposited over an area of 1300-1700 mm2, completely covering the bottom layer, and was air dried for two hours. Subsequently, 0.05 mL of a 0.5 mg/mL solution of benzo(a)pyrene was applied to one of the spots. Within less than five minutes, violet color began to appear, and was well developed within twenty minutes. The untreated spot, to which no benzo(a)pyrene had been added, remained transparent and clear, with no apparent violet color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C([C:7]([C:15]2[CH:16]=[CH:17][C:18](N)=[CH:19][CH:20]=2)=[C:8]2[CH:14]=CC(=N)[CH:10]=[CH:9]2)=CC=C(N)C=1.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>>[CH:20]1[C:15]2=[C:16]3[C:14]4[C:9]([CH:8]=[CH:7]2)=[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]2=[CH:7][C:8]=4[CH:9]=[CH:10][C:17]3=[CH:18][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=C2C=CC(=N)C=C2)C=3C=CC(=CC3)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two spots were prepared by manual streaking on a glass plate
CUSTOM
Type
CUSTOM
Details
After drying in air for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the second layer, containing the following materials
ADDITION
Type
ADDITION
Details
0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein
ADDITION
Type
ADDITION
Details
was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4)
ADDITION
Type
ADDITION
Details
containing 4 mg/mL porcine 300 Bloom gelatin
ADDITION
Type
ADDITION
Details
containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl
ADDITION
Type
ADDITION
Details
To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH)
CUSTOM
Type
CUSTOM
Details
dried for two hours
Duration
2 h
WAIT
Type
WAIT
Details
Within less than five minutes
WAIT
Type
WAIT
Details
was well developed within twenty minutes
ADDITION
Type
ADDITION
Details
The untreated spot, to which no benzo(a)pyrene had been added

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C=CC=3C=C4C(=C5C=CC1=C2C53)C=CC=C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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